molecular formula C10H17N3 B13090042 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13090042
M. Wt: 179.26 g/mol
InChI Key: STSUQSVTYLAAQT-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of ethyl and methyl groups at specific positions on the ring can enhance its interaction with molecular targets and improve its stability and solubility .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-4-9-6-10-11-7(2)5-8(3)13(10)12-9/h6-8,11H,4-5H2,1-3H3

InChI Key

STSUQSVTYLAAQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CC(NC2=C1)C)C

Origin of Product

United States

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